molecular formula C18H15FN2O3 B4507285 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B4507285
M. Wt: 326.3 g/mol
InChI Key: MLHVQBLKNDGABV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a benzodioxole moiety and a fluoroindole group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluoroindole Group: The fluoroindole can be synthesized via electrophilic fluorination of indole derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and fluoroindole moieties through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the acetamide group.

    Substitution: The benzodioxole and fluoroindole groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing pathways related to its structure. For example, the fluoroindole group might interact with serotonin receptors, while the benzodioxole moiety could affect oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluoro group.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chloro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-14-3-2-13-5-6-21(15(13)8-14)10-18(22)20-9-12-1-4-16-17(7-12)24-11-23-16/h1-8H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVQBLKNDGABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

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